molecular formula C20H26O6 B12428150 (1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate

(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate

Cat. No.: B12428150
M. Wt: 362.4 g/mol
InChI Key: CVIBZCLITOHYRS-UHFFFAOYSA-N
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Description

(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[92104,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions.

    Functional group modifications: Introduction of the methoxy, methylidene, and oxo groups through selective reactions such as methylation and oxidation.

    Esterification: The final step involves the esterification of the tricyclic core with 2-methylpropanoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.

    Substitution: The methoxy and methylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

(1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl) 2-methylpropanoate

InChI

InChI=1S/C20H26O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h7-9,11,14-16H,4,10H2,1-3,5-6H3

InChI Key

CVIBZCLITOHYRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C(CC3(C=CC1(O3)OC)C)OC(=O)C(C)C)C(=C)C(=O)O2

Origin of Product

United States

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